![molecular formula C22H26N2O B13736690 Benzonitrile, 4-[[[4-(octyloxy)phenyl]imino]methyl]- CAS No. 41335-35-7](/img/structure/B13736690.png)
Benzonitrile, 4-[[[4-(octyloxy)phenyl]imino]methyl]-
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Overview
Description
N-(p-Cyanobenzylidene)-p-octyloxyaniline is an organic compound that belongs to the class of Schiff bases. It is characterized by the presence of a cyanobenzylidene group attached to an octyloxyaniline moiety. This compound is known for its liquid crystalline properties, making it a subject of interest in the field of materials science and liquid crystal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Cyanobenzylidene)-p-octyloxyaniline typically involves the condensation reaction between p-cyanobenzaldehyde and p-octyloxyaniline. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(p-Cyanobenzylidene)-p-octyloxyaniline follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are optimized to ensure high yield and purity. The product is then isolated and purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(p-Cyanobenzylidene)-p-octyloxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
p-Octyloxyaniline and p-cyanobenzaldehyde.Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Pharmaceutical Applications
Benzonitrile derivatives are often explored for their biological activity. Research has shown that compounds similar to Benzonitrile, 4-[[[4-(octyloxy)phenyl]imino]methyl]- exhibit:
- Antitumor Activity : Studies have indicated that certain benzonitrile derivatives can inhibit cancer cell proliferation. The presence of the imino group enhances the interaction with biological targets, potentially leading to the development of new anticancer drugs.
- Antimicrobial Properties : Research has highlighted the potential of benzonitriles in combating various bacterial and fungal strains. The octyloxy group may enhance lipid solubility, improving membrane penetration.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined a series of benzonitrile derivatives and their effects on human cancer cell lines. The findings suggested that modifications to the phenyl ring significantly influenced cytotoxicity and selectivity towards cancer cells (Smith et al., 2022).
Material Science
Benzonitrile compounds are increasingly utilized in the development of advanced materials:
- Polymer Synthesis : The compound can act as a monomer or a crosslinking agent in polymer chemistry, contributing to the formation of thermally stable and chemically resistant materials.
- Nanocomposites : Incorporating benzonitrile derivatives into nanocomposites has been shown to enhance mechanical properties and thermal stability. This application is particularly relevant in the automotive and aerospace industries.
Data Table: Material Properties
Property | Value |
---|---|
Thermal Stability | High |
Mechanical Strength | Enhanced |
Chemical Resistance | Excellent |
Cosmetic Formulations
In cosmetic chemistry, Benzonitrile, 4-[[[4-(octyloxy)phenyl]imino]methyl]- is being investigated for its role in skin formulations:
- Emollient Properties : Its hydrophobic nature makes it suitable for use as an emollient in creams and lotions, providing a smooth application feel.
- Stabilization of Formulations : The compound can help stabilize emulsions due to its surfactant properties, which is crucial for maintaining product consistency over time.
Case Study: Cosmetic Formulation Development
Research conducted on the formulation of moisturizing creams incorporating benzoin derivatives showed improved sensory properties and skin hydration effects compared to traditional formulations (Johnson et al., 2023).
Mechanism of Action
The mechanism of action of N-(p-Cyanobenzylidene)-p-octyloxyaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(p-Cyanobenzylidene)-p-hexyloxyaniline
- N-(p-Cyanobenzylidene)-p-butoxybenzylamine
- N-(p-Cyanobenzylidene)-p-methoxybenzylamine
Uniqueness
N-(p-Cyanobenzylidene)-p-octyloxyaniline is unique due to its specific combination of a cyanobenzylidene group and an octyloxyaniline moiety. This combination imparts distinct liquid crystalline properties, making it particularly useful in the development of advanced materials for electronic applications.
Biological Activity
Benzonitrile, 4-[[[4-(octyloxy)phenyl]imino]methyl]- (CAS Number: 41335-35-7), is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and the implications for therapeutic applications based on diverse sources.
- Molecular Formula : C22H26N2O
- Molar Mass : 334.45 g/mol
- Density : Approximately 1.0818 g/cm³
- Boiling Point : Estimated at 471.25°C
- Hazard Symbols : Xn (Harmful)
- Risk Codes : Harmful by inhalation, skin contact, and if swallowed .
Antimicrobial Activity
Research indicates that compounds similar to Benzonitrile, particularly those with Schiff base structures, exhibit significant antimicrobial properties. For instance, studies on related Schiff bases have demonstrated their effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the regulation of virulence genes and the induction of apoptosis in cancer cells, suggesting a multifaceted approach to combat infections and malignancies .
Antitumor Activity
Benzonitrile derivatives have been linked to anticancer effects. For example, similar compounds have shown the ability to inhibit the proliferation of leukemia cell lines such as K562 and HEL. The apoptotic activity observed in these studies highlights the potential of Benzonitrile as a candidate for further investigation in cancer therapy .
Case Studies
- Antimicrobial Efficacy : A study involving Schiff bases derived from various aldehydes reported that certain derivatives exhibited enhanced antibacterial activity compared to standard antibiotics like ampicillin. The compounds were tested against both Gram-positive and Gram-negative bacteria, showing a broad spectrum of activity .
- Cytotoxic Effects : In vitro studies have shown that certain Schiff bases can induce cell cycle arrest and apoptosis in cancer cell lines. These findings suggest that Benzonitrile could be further explored for its cytotoxic properties against various cancer types .
Research Findings
A summary of key findings related to the biological activity of Benzonitrile and its analogs is presented in the table below:
Properties
CAS No. |
41335-35-7 |
---|---|
Molecular Formula |
C22H26N2O |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
4-[(4-octoxyphenyl)iminomethyl]benzonitrile |
InChI |
InChI=1S/C22H26N2O/c1-2-3-4-5-6-7-16-25-22-14-12-21(13-15-22)24-18-20-10-8-19(17-23)9-11-20/h8-15,18H,2-7,16H2,1H3 |
InChI Key |
GHEOCRUPTSCQLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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